molecular formula C17H22N2O5S B2796571 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide CAS No. 1421455-66-4

4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide

Cat. No.: B2796571
CAS No.: 1421455-66-4
M. Wt: 366.43
InChI Key: KHOUBLCQAHHJEA-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzamide core, a furan ring, and a dimethylsulfamoyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the furan ring and the dimethylsulfamoyl group. Common reagents used in these reactions include furan-3-carboxaldehyde, 2-methoxyethylamine, and dimethylsulfamoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds in aprotic solvents.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, the furan ring may interact with aromatic residues in proteins, while the dimethylsulfamoyl group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-dimethylsulfamoyl)-N-(phenylmethyl)-N-(2-methoxyethyl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzamide
  • 4-(N,N-dimethylsulfamoyl)-N-(thiophen-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Uniqueness

Compared to similar compounds, 4-(dimethylsulfamoyl)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)benzamide stands out due to the specific positioning of the furan ring, which may confer unique binding properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-18(2)25(21,22)16-6-4-15(5-7-16)17(20)19(9-11-23-3)12-14-8-10-24-13-14/h4-8,10,13H,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOUBLCQAHHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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